Quantitative Synthesis Efficiency: One-Step Protocol Achieves Quantitative Yield for Acetamide, N-(5-chloro-3-formyl-2-thienyl)-
Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (CAS 679794-81-1) can be synthesized via a highly efficient, one-step Vilsmeier-Haack protocol that yields the product in quantitative yield [1]. This represents a substantial improvement over the multi-step, lower-yielding (e.g., 62.8%) methods typical for related 3-formylthiophene derivatives [2]. The protocol also provides comprehensive spectral characterization (¹H-, ²H-, ¹³C-NMR, IR, and Raman), ensuring high confidence in product identity and purity for procurement [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | 3-Formylthiophene (via traditional method) |
| Quantified Difference | ~37.2 percentage point advantage in yield over a representative baseline method for a related compound |
| Conditions | Adapted Vilsmeier conditions (one-step protocol); Comparison baseline is a published method for 3-formylthiophene. |
Why This Matters
This quantitative, single-step synthesis reduces material costs and purification effort, making the compound economically advantageous for large-scale procurement and process development.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. View Source
- [2] Matsushita, A., et al. (2009). U.S. Patent Application No. 20090137822. View Source
